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An In-depth Technical Guide to the Physical Properties of 5-Cyano-3-methylpyridine-2-
carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-3-methylpyridine-2-carboxylic acid is a substituted pyridine derivative of significant
interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring
a carboxylic acid, a nitrile group, and a methyl group on the pyridine ring, presents a versatile
scaffold for the synthesis of novel therapeutic agents. Understanding the fundamental physical
and chemical properties of this compound is paramount for its effective utilization in research
and development, from guiding synthesis and purification to predicting its behavior in biological
systems. This technical guide provides a comprehensive overview of the core physical
properties of 5-Cyano-3-methylpyridine-2-carboxylic acid, supported by established
scientific principles and detailed experimental protocols for its characterization.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the bedrock of its
application in scientific research. These properties govern its solubility, stability, and
interactions with other molecules, which are critical parameters in drug development.
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Molecular Structure and Identifiers

The foundational attributes of 5-Cyano-3-methylpyridine-2-carboxylic acid are summarized
in the table below. These identifiers are crucial for its unambiguous classification and retrieval
from chemical databases.

Property Value Source

5-cyano-3-methylpyridine-2-
IUPAC Name ] ) [PubChem][1]
carboxylic acid

CAS Number 1262860-49-0 [PubChem][1]
Molecular Formula CsHeN20:2 [PubChem][1]
Molecular Weight 162.15 g/mol [PubChem][1]
SMILES EClzCC(zCN:ClC(:O)O)C# [PubChem][1]
Predicted XLogP3-AA 0.8 [PubChem][1]

XLogP3-AA is a computed value that predicts the octanol-water partition coefficient, a key
indicator of a molecule’s lipophilicity.

Caption: Molecular structure of 5-Cyano-3-methylpyridine-2-carboxylic acid.

Melting Point, Boiling Point, and Solubility

Experimental data for the melting point, boiling point, and solubility of 5-Cyano-3-
methylpyridine-2-carboxylic acid are not readily available in the public domain. However,
based on the properties of structurally similar compounds, we can infer the following:

» Melting Point: The melting point is expected to be relatively high, likely above 200 °C, due to
the presence of the carboxylic acid and nitrile groups which can participate in strong
intermolecular hydrogen bonding and dipole-dipole interactions. For comparison, the related
compound 5-Cyanopyridine-2-carboxylic acid has a melting point of 210-215 °C.

¢ Boiling Point: The boiling point is anticipated to be high, and the compound may decompose
before boiling under atmospheric pressure. This is a common characteristic of aromatic
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carboxylic acids.

o Solubility: The solubility profile is dictated by the interplay of its polar (carboxylic acid, nitrile,
pyridine nitrogen) and non-polar (methyl group, aromatic ring) functionalities.

o Water: Sparingly soluble in water. The carboxylic acid group can form hydrogen bonds
with water, but the overall lipophilicity of the molecule may limit its aqueous solubility.

o Organic Solvents: Likely to be soluble in polar aprotic solvents such as dimethyl sulfoxide
(DMSO) and dimethylformamide (DMF), and in polar protic solvents like methanol and
ethanol, especially with heating. Its solubility in non-polar solvents such as hexane is
expected to be low.

Predicted Spectral Data

While experimental spectra for 5-Cyano-3-methylpyridine-2-carboxylic acid are not currently
available in public spectral databases, its key spectral features can be predicted based on the
known spectroscopic behavior of its constituent functional groups.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic
protons, the methyl protons, and the acidic proton of the carboxylic acid.

e Aromatic Protons (2H): Two singlets or narrow doublets are expected in the aromatic region
(6 7.0-9.0 ppm). The exact chemical shifts will be influenced by the positions of the electron-
withdrawing cyano and carboxylic acid groups and the electron-donating methyl group.

» Methyl Protons (3H): A sharp singlet is anticipated in the upfield region (& 2.0-3.0 ppm).

o Carboxylic Acid Proton (1H): A broad singlet is expected at a downfield chemical shift (&
10.0-13.0 ppm). The broadness is due to hydrogen bonding and chemical exchange. This
peak will disappear upon the addition of D20.[2]

3C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon skeleton of the
molecule.
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Carboxylic Acid Carbon: A signal in the downfield region (& 165-185 ppm) is characteristic of
a carboxylic acid carbonyl carbon.[2]

Nitrile Carbon: A signal for the cyano carbon is expected in the range of 6 115-125 ppm.[2]

Aromatic Carbons: Multiple signals in the aromatic region (6 120-160 ppm) will correspond to
the carbons of the pyridine ring.

Methyl Carbon: An upfield signal (& 15-25 ppm) will be indicative of the methyl group carbon.

FT-IR Spectroscopy

The infrared spectrum will be characterized by the vibrational frequencies of its key functional

groups.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the
region of 2500-3300 cm~1, which is characteristic of the hydrogen-bonded O-H stretch of a
carboxylic acid dimer.[2]

C=N Stretch (Nitrile): A sharp, medium-intensity absorption should appear around 2220-2240
cm~1[2]

C=0 Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1700-
1725 cm™1, corresponding to the carbonyl stretch of the carboxylic acid.[2]

C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm~* region will be
due to the stretching vibrations of the pyridine ring.

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm~2, while aliphatic C-H
stretches from the methyl group will be observed just below 3000 cm™1,

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M*) would be observed

at an m/z corresponding to the molecular weight of the compound (162.15).

o Fragmentation Pattern. Common fragmentation pathways for carboxylic acids include the

loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[3] The
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fragmentation of the pyridine ring can also lead to a complex pattern of fragment ions. The
presence of the nitrile group may also influence the fragmentation pathways. Predicted mass
spectrometry data suggests significant adducts at [M+H]* (163.05020) and [M-H]~
(161.03564).[4]

Experimental Protocols for Physical Property
Determination

To obtain precise experimental data, the following standard laboratory protocols can be
employed. The causality behind each step is explained to ensure a thorough understanding of
the methodology.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a
compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

Sample Preparation: A small amount of the crystalline 5-Cyano-3-methylpyridine-2-
carboxylic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

o Apparatus: A calibrated melting point apparatus is used.

o Measurement: The capillary tube is placed in the heating block of the apparatus. The
temperature is raised rapidly to about 15-20 °C below the expected melting point, and then
the heating rate is slowed to 1-2 °C per minute.

e Observation: The temperature range is recorded from the point at which the first drop of
liquid appears to the point at which the entire sample has melted.

Solubility Determination

Rationale: Determining the solubility in various solvents is crucial for selecting appropriate
solvent systems for reactions, purification, and formulation.

Methodology (Qualitative):
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e Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water,
methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

e Procedure: To approximately 1 mL of each solvent in a separate test tube, a small, pre-
weighed amount (e.g., 1-2 mg) of the compound is added.

e Observation: The mixture is vortexed or shaken vigorously for a set period (e.g., 1 minute).
The solubility is observed and categorized as soluble, partially soluble, or insoluble. For
partially soluble samples, gentle heating can be applied to assess temperature effects on
solubility.

pKa Determination by Potentiometric Titration

Rationale: The pKa values are critical for understanding the ionization state of the molecule at
different pH values, which profoundly impacts its absorption, distribution, metabolism, and
excretion (ADME) properties in drug development. This compound has two potential ionizable
groups: the carboxylic acid and the pyridine nitrogen.

Prepare Analyte Solution
(Known Concentration)
Standardize Titrant
(e.g., 0.1 M NaOH)
Calibrate pH Meter

Plot Titration Curve Determine pKa at
(pH vs. Volume) Half-Equivalence Point

I Titration
I Titrate with NaOH .I Record pH vs. Volume

Click to download full resolution via product page

Caption: Workflow for pKa determination by potentiometric titration.
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Methodology:

e Solution Preparation: A precise amount of 5-Cyano-3-methylpyridine-2-carboxylic acid is
dissolved in a known volume of deionized water or a suitable co-solvent to create a solution
of known concentration (e.g., 0.01 M).

 Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated
pH electrode is immersed in the solution.

« Titration (for Carboxylic Acid pKa): The solution is titrated with a standardized solution of a
strong base (e.g., 0.1 M NaOH), added in small, precise increments. The pH is recorded
after each addition, allowing the system to equilibrate.

« Titration (for Pyridine pKa): To determine the pKa of the pyridine nitrogen, the solution can be
titrated with a standardized solution of a strong acid (e.g., 0.1 M HCI).

o Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant
added. The pKa value is the pH at the half-equivalence point, where half of the functional
group has been neutralized. For this molecule, two inflection points may be observed,
corresponding to the pKa of the carboxylic acid and the pyridinium ion.

Stability and Reactivity

 Stability: As a crystalline solid, 5-Cyano-3-methylpyridine-2-carboxylic acid is expected to
be stable under standard laboratory storage conditions (cool, dry, and dark). It should be
stored away from strong oxidizing agents.

¢ Reactivity:

o Acidity and Basicity: The carboxylic acid group will undergo typical reactions of acids, such
as esterification and amide bond formation. The pyridine nitrogen is basic and can be
protonated by strong acids.

o Nitrile Group: The cyano group enhances the reactivity of the pyridine ring and can be
hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions. It can
also participate in various nucleophilic addition reactions. The presence of electron-
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withdrawing groups on the pyridine ring can increase the reactivity of the cyano group
towards nucleophiles.[5]

o General Reactivity of Cyanopyridines: Cyanopyridine derivatives are known to be versatile
intermediates in organic synthesis due to the reactivity of the cyano group and the pyridine

ring.[6]

Conclusion

5-Cyano-3-methylpyridine-2-carboxylic acid is a compound with significant potential in the
field of drug discovery and development. A thorough understanding of its physical properties,
including its molecular structure, melting point, solubility, and pKa, is essential for its effective
application. While experimental data for this specific molecule is limited, this guide provides a
comprehensive overview of its predicted properties based on established chemical principles
and data from analogous structures. The detailed experimental protocols outlined herein offer a
clear path for researchers to determine these critical parameters, thereby facilitating the
advancement of research and the development of novel therapeutics based on this promising
chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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